molecular formula C15H23N3O3 B2775556 N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361822-81-1

N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2775556
CAS RN: 2361822-81-1
M. Wt: 293.367
InChI Key: KYJADRUOOBGTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It was developed by AstraZeneca and is currently being studied for its potential use in cancer treatment.

Mechanism of Action

N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide inhibits mTOR, a protein kinase that plays a key role in cell growth and proliferation. By inhibiting mTOR, N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide blocks the signaling pathways that promote cancer cell growth and division.
Biochemical and Physiological Effects:
N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of new blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is that it is a potent and selective inhibitor of mTOR, which makes it a useful tool for studying the role of mTOR in cancer and other diseases. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.

Future Directions

There are several potential future directions for research on N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Additionally, researchers may explore the use of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in other diseases that involve dysregulated mTOR signaling, such as neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide in humans, which could lead to its eventual use as a cancer treatment.

Synthesis Methods

The synthesis of N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of 3-aminopropanoic acid with ethyl acrylate to form N-(3-acryloylaminopropyl)glycine ethyl ester. This compound is then reacted with piperidine-4-carboxylic acid to form N-(3-acryloylaminopropyl)piperidine-4-carboxamide. Finally, this compound is reacted with propanoyl azetidine to form N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide.

Scientific Research Applications

N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in cancer treatment, particularly in the treatment of solid tumors. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Additionally, N-(1-Propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-(1-propanoylazetidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-3-13(19)17-7-5-11(6-8-17)15(21)16-12-9-18(10-12)14(20)4-2/h3,11-12H,1,4-10H2,2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJADRUOOBGTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(C1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(prop-2-enoyl)-N-(1-propanoylazetidin-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.